molecular formula C15H20BFO2 B13532637 rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13532637
M. Wt: 262.13 g/mol
InChI Key: VVEJYJAKXCKVCZ-QWHCGFSZSA-N
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Description

rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boron-containing compound that has garnered interest in the field of organic chemistry. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a fluorophenyl compound under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The process is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide.

Common Reagents and Conditions:

    Catalyst: Palladium (Pd) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Atmosphere: Inert (nitrogen or argon)

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules. It is particularly useful in the formation of biaryl structures, which are common in many natural products and pharmaceuticals.

Biology and Medicine: While the direct biological applications of rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are limited, its role in the synthesis of biologically active compounds makes it indirectly significant in medicinal chemistry. It aids in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to facilitate the formation of stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.

    Transmetalation: The boron-containing compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the newly formed biaryl compound and regenerates the palladium catalyst.

Comparison with Similar Compounds

  • rel-2-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: The unique aspect of rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific substitution pattern on the phenyl ring. This influences its reactivity and the types of products it can form in coupling reactions. The position of the fluorine atom can affect the electronic properties of the compound, making it more or less reactive compared to its analogs.

Properties

Molecular Formula

C15H20BFO2

Molecular Weight

262.13 g/mol

IUPAC Name

2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1

InChI Key

VVEJYJAKXCKVCZ-QWHCGFSZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC=C3)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)F

Origin of Product

United States

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